5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine

説明

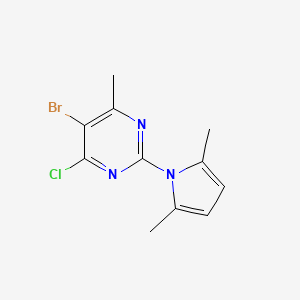

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H9BrClN3 and a molecular weight of 286.56 . It is supplied by several vendors including Wuhan Anruike Pharmaceutical Technology Co., Ltd .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is substituted with bromine and chlorine atoms and also has a 2,5-dimethyl-1H-pyrrol-1-yl group attached to it .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 437.7±55.0 °C and a predicted density of 1.61±0.1 g/cm3 . The predicted pKa value is -3.77±0.70 .科学的研究の応用

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the application of various hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds, indicating the potential relevance of related compounds in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Regioselectivity in Bromination

The study on regioselectivity in the free radical bromination of dimethylated pyridines by Thapa et al. (2014) provides insights into the mechanisms and regioselectivity of bromination, relevant to understanding the chemical behavior of brominated compounds. This work underscores the complexity of bromination reactions and their utility in synthesizing specifically substituted compounds, which could be related to the synthesis or modification of the compound (Thapa, Brown, Balestri, & Taylor, 2014).

Pharmacological and Toxicological Aspects of Related Compounds

Although the request excludes drug use, dosage, and side effects, the pharmacological and toxicological profiles of structurally related compounds provide a foundation for understanding the potential biomedical applications and safety considerations of similar chemicals. For example, studies on new psychoactive substances (NPS) and their impacts on health offer a background for evaluating related compounds' physiological effects and risks (Nugteren-van Lonkhuyzen et al., 2015).

特性

IUPAC Name |

5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQHHHAWWSSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604068.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604069.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B604070.png)

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B604071.png)

![5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604075.png)

![5-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604076.png)

![4-isopropyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B604077.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604081.png)

![5-(2,5-dichlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604083.png)

![3,4-dimethoxy-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604084.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604085.png)

![2-(2,4-dichlorophenoxy)-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604086.png)

![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604089.png)

![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)